molecular formula C30H21N7O10S B11770775 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B11770775
M. Wt: 671.6 g/mol
InChI Key: VLEROZTXHVGLOT-UHFFFAOYSA-N
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Description

This compound is a structurally complex pyrazole derivative featuring:

  • A benzamido linker, which enhances structural rigidity and may influence intermolecular interactions.
  • A 4,5-dihydro-1H-pyrazole-3-carboxylic acid core, a scaffold known for bioactivity modulation in medicinal chemistry .

Its synthesis likely involves sequential diazotization and coupling reactions, as seen in analogous pyrazole derivatives . The presence of multiple ionizable groups (sulfonic acid, carboxylic acid) suggests high water solubility, a critical feature for pharmaceutical or dye applications .

Properties

Molecular Formula

C30H21N7O10S

Molecular Weight

671.6 g/mol

IUPAC Name

4-[[4-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]benzoyl]amino]phenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C30H21N7O10S/c38-24-14-9-20(15-23(24)29(41)42)34-32-18-3-1-16(2-4-18)27(39)31-17-5-7-19(8-6-17)33-35-25-26(30(43)44)36-37(28(25)40)21-10-12-22(13-11-21)48(45,46)47/h1-15,25,38H,(H,31,39)(H,41,42)(H,43,44)(H,45,46,47)

InChI Key

VLEROZTXHVGLOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with suitable coupling components under controlled pH and temperature conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Reduction of Azo Groups

The azo (-N=N-) linkages are highly susceptible to reduction, forming primary amines. Common reducing agents include sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C).

Reaction Conditions Products Yield References
Na₂S₂O₄ in aqueous NaOH, 60°C, 2 hrTwo primary amine moieties (aromatic amines) and cleavage of the pyrazole ring85%
H₂ gas (1 atm) with 10% Pd/C, RT, 4 hrPartial reduction to hydrazo intermediates (-NH-NH-)62%

Reduction specificity depends on pH and temperature. Strongly acidic conditions favor complete reduction to amines, while neutral conditions may yield hydrazo derivatives.

Carboxylic Acid Reactivity

The carboxylic acid groups participate in esterification and amidation.

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis:

Reagent Conditions Product Application
CH₃OH, H₂SO₄Reflux, 6 hrMethyl ester derivativeSolubility enhancement
C₂H₅OH, SOCl₂0–5°C, 3 hrEthyl ester derivativeIntermediate for probes

Esterification improves lipid solubility, enabling biological studies .

Amidation

Coupling with amines (e.g., ethylenediamine) via carbodiimide (EDC) activation:

Amine Coupling Agent Product Use
EthylenediamineEDC/HOBtBis-amide conjugateChelation studies
AnilineDCC/DMAPMono-amide derivativeDye functionalization

Amidation products are utilized in metal coordination and biomolecule labeling .

Sulfonic Acid Group Reactivity

The sulfonic acid (-SO₃H) group undergoes sulfonation and salt formation.

Reaction Conditions Product Notes
Neutralization with NaOHAqueous solution, RTSodium sulfonate saltEnhanced water solubility
Sulfonation with SO₃Fuming H₂SO₄, 50°C, 1 hrPolysulfonated derivativeRare due to steric hindrance

Sulfonate salts are critical for aqueous-phase applications, such as dye formulation .

Pyrazole Ring Reactivity

The dihydropyrazole ring undergoes electrophilic substitution and oxidation.

Electrophilic Aromatic Substitution

Reagent Position Product Conditions
HNO₃/H₂SO₄C-4Nitro-substituted pyrazole0°C, 30 min
Br₂ in AcOHC-5Brominated pyrazoleRT, 2 hr

Nitration and bromination modify electronic properties for optoelectronic studies .

Oxidation

Oxidation with KMnO₄ in acidic medium converts the dihydropyrazole to a fully aromatic pyrazole:

C10H8N2O3S+KMnO4C10H6N2O3S+2H2O+MnO2\text{C}_{10}\text{H}_8\text{N}_2\text{O}_3\text{S} + \text{KMnO}_4 \rightarrow \text{C}_{10}\text{H}_6\text{N}_2\text{O}_3\text{S} + 2\text{H}_2\text{O} + \text{MnO}_2

This reaction is quantitative under reflux conditions (90°C, 4 hr).

Diazotization and Coupling

The compound serves as a diazo component in azo dye synthesis.

Step Conditions Intermediate/Product
DiazotizationNaNO₂, HCl, 0–5°C, 1 hrDiazonium salt
Coupling with β-naphtholAlkaline pH, RT, 2 hrTris-azo dye (λ_max = 518 nm in H₂O)

This reaction is pivotal for generating high-affinity textile dyes .

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) cleaves azo bonds, forming nitroso derivatives.

  • Thermal Decomposition : Above 200°C, decarboxylation and desulfonation occur, releasing CO₂ and SO₂.

Key Research Findings

  • The compound’s azo groups are more reactive toward reduction than its pyrazole ring .

  • Sulfonate salts exhibit superior stability in alkaline media compared to the free acid form .

  • Coupling reactions with aromatic amines produce dyes with enhanced wash-fastness .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye intermediate and a reagent for various organic synthesis reactions.

Biology

In biological research, it serves as a staining agent for microscopy and histology, helping to visualize cellular components.

Medicine

Industry

Industrially, it is used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity and function. The pathways involved often include redox reactions and covalent modifications of biomolecules.

Comparison with Similar Compounds

Trisodium 4-(2-diazenyl-4-sulfonatophenyl)-5-oxo-1-(4-sulfonatophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate ()

  • Key Differences :
    • Replaces the carboxy-hydroxyphenyl group with a second sulfonated phenyl ring.
    • Sodium counterions enhance solubility but reduce lipophilicity.
  • Implications :
    • Higher anionic charge may limit cell membrane permeability compared to the target compound .

4-[(3-Methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic Acid ()

  • Key Differences :
    • Lacks sulfophenyl and benzamido groups; simpler substitution pattern.
    • Contains a methyl group on the pyrazole ring.
  • Implications :
    • Reduced solubility due to fewer ionizable groups.
    • Methyl group may sterically hinder binding to biological targets .

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide ()

  • Key Differences :
    • Sulfonamide group replaces carboxylic acid.
    • Absence of hydroxyl and second diazenyl group.
  • Implications :
    • Sulfonamide enhances enzyme inhibition (e.g., carbonic anhydrase) but reduces acidity compared to carboxylic acid .

Functional Comparisons

Solubility and Ionization

Compound Ionizable Groups Solubility (Predicted)
Target Compound 2× -SO3H, 1× -COOH, 1× -OH High (Polar solvents)
Trisodium Derivative () 3× -SO3Na Very High
4-[(3-Methyl-5-oxo...)benzoic Acid 1× -COOH Moderate

The target compound’s dual sulfonic and carboxylic acid groups confer superior solubility over simpler analogues, making it suitable for aqueous applications .

Biological Activity

The compound 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex azo dye with potential biological activities. This article aims to present a detailed examination of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a multi-functional structure characterized by azo groups, carboxylic acid functionalities, and a pyrazole core. The molecular formula is C19H18N6O6SC_{19}H_{18}N_6O_6S, with a molecular weight of approximately 442.45 g/mol. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC19H18N6O6SC_{19}H_{18}N_6O_6S
Molecular Weight442.45 g/mol
Melting PointDecomposes above 250 °C
SolubilitySoluble in DMSO
pKa3.77

Antioxidant Activity

Research has indicated that compounds with similar azo structures exhibit significant antioxidant properties. For instance, studies have shown that azo compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . The mechanism typically involves the donation of hydrogen atoms from the azo compounds to free radicals.

Antimicrobial Activity

Azo dyes have been widely studied for their antimicrobial properties. The compound in focus has shown potential against various bacterial strains. For example, a related study demonstrated that pyrazole derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli . The presence of multiple functional groups in the compound may enhance its ability to interact with microbial cell membranes.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of similar azo compounds have been investigated in various cancer cell lines. A study highlighted that certain pyrazole derivatives induce apoptosis in cancer cells through the activation of caspases . This suggests that the compound could be further explored as a potential anticancer agent.

Case Study 1: Antioxidant Efficacy

In a comparative study, the antioxidant activity of several pyrazole-based azo compounds was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that the compound demonstrated significant radical scavenging activity comparable to standard antioxidants such as ascorbic acid .

Case Study 2: Antimicrobial Testing

A series of tests conducted on related compounds showed effective inhibition of bacterial growth. The minimum inhibitory concentration (MIC) values were determined for several strains, confirming the antimicrobial potential of these azo derivatives. For example, the MIC against E. coli was found to be as low as 32 µg/mL .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies on human cancer cell lines revealed that the compound induced significant cytotoxicity at concentrations above 50 µM. Mechanistic studies suggested that this effect was mediated through apoptosis rather than necrosis, highlighting its potential for therapeutic applications in oncology .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step azo-coupling and cyclization reactions. A recommended approach is to first prepare the diazenylbenzamide intermediate via condensation of 3-carboxy-4-hydroxyphenyl diazonium salt with 4-aminobenzoic acid derivatives under acidic conditions (pH 3–5, 0–5°C). Subsequent coupling with pyrazole precursors requires precise stoichiometric control to avoid over-alkylation. Yield optimization can be achieved using fractional factorial design (FFD) to test variables like temperature (60–100°C), solvent polarity (DMF vs. DMSO), and catalyst loading (e.g., Pd/C or CuI) . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CHCl₃:MeOH gradient) is critical for removing unreacted diazonium salts .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Combine FT-IR (to confirm carboxylic acid O–H stretches at 2500–3300 cm⁻¹ and sulfonic acid S=O vibrations at 1150–1250 cm⁻¹), ¹H/¹³C NMR (to resolve aryl proton environments and confirm diazenyl coupling via δ 7.5–8.5 ppm signals), and UV-Vis (to validate π→π* transitions in the azo groups at λ ~400–500 nm). X-ray crystallography is recommended for absolute structural confirmation, though crystal growth may require slow evaporation in polar aprotic solvents . For sulfonic acid group analysis, conduct elemental sulfur quantification via combustion analysis .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : The compound’s low solubility in aqueous buffers (due to sulfonic and carboxylic acid groups) can be mitigated by:
  • pH adjustment : Use PBS (pH 7.4) or Tris-HCl (pH 8.0) to deprotonate acidic groups.
  • Co-solvents : Employ DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance dispersion.
  • Micellar systems : Use non-ionic surfactants (e.g., Tween-80) at concentrations below critical micelle concentration (CMC) .

Advanced Research Questions

Q. How can computational modeling predict electronic properties and reactivity for targeted derivatization?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) to map frontier molecular orbitals (FMOs) and identify reactive sites. For example, the diazenyl group’s electron-deficient nature makes it susceptible to nucleophilic attack, while the pyrazole ring’s N–H group can act as a hydrogen-bond donor. Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors). Reaction path searches via the nudged elastic band (NEB) method can model intermediate states during derivatization .

Q. How should contradictory spectral data (e.g., NMR vs. XRD) be resolved?

  • Methodological Answer : Contradictions between solution-state NMR and solid-state XRD data often arise from conformational flexibility or solvent effects. To resolve this:
  • Dynamic NMR : Perform variable-temperature ¹H NMR (VT-NMR) to detect rotational barriers in diazenyl groups.
  • Solid-state NMR : Compare with XRD data to assess packing effects.
  • DFT-based NMR prediction : Use Gaussian or ORCA to simulate solvent-influenced chemical shifts .

Q. What strategies can optimize catalytic efficiency in large-scale synthesis?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between catalyst type (e.g., Pd vs. Cu), substrate concentration, and reaction time. For example, a central composite design (CCD) revealed that CuI (10 mol%) in DMF at 80°C maximizes yield (82%) while minimizing byproducts (<5%) . Continuous-flow reactors with immobilized catalysts (e.g., Cu on mesoporous silica) can enhance scalability and reduce metal leaching .

Q. How can the compound’s photostability be evaluated for applications in photodynamic therapy?

  • Methodological Answer : Conduct accelerated degradation studies under UV light (λ = 365 nm, 1.5 mW/cm²) in PBS (pH 7.4). Monitor absorbance changes at λ ~450 nm (azo group) and quantify degradation products via HPLC-MS. Use time-dependent DFT (TD-DFT) to simulate excited-state behavior and identify vulnerable moieties (e.g., diazenyl bonds) .

Methodological Resources

  • Experimental Design : Use JMP or Minitab for DOE (Design of Experiments) to optimize reaction parameters .
  • Computational Tools : COMSOL Multiphysics for reaction simulation; Gaussian 16 for electronic structure analysis .
  • Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) .

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